tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
Primary Chemical Identifiers
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is officially registered under the Chemical Abstracts Service number 733757-89-6. The compound possesses the molecular formula C₁₂H₁₆F₃N₃O₂ with a molecular weight of 291.27 grams per mole. The MDL number assigned to this compound is MFCD11044974, which serves as an additional unique identifier in chemical databases. The PubChem Compound Identifier for this substance is 50992799, facilitating cross-referencing across multiple chemical information platforms.
The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate. This systematic nomenclature reflects the specific structural arrangement of the heterocyclic ring system and the positioning of functional groups. The compound exists as part of the broader class of heterocyclic building blocks, specifically within the pyrazolopyridine subfamily.
Alternative Names and Synonyms
The compound is known by several alternative names and synonyms in chemical literature and commercial databases. These include 6-Boc-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate, and 3-trifluoromethyl-1,4,5,7-tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid tert-butyl ester. Additional synonyms include 3-trifluoromethyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester and 6H-pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(trifluoromethyl)-, 1,1-dimethylethyl ester.
The variety of naming conventions reflects different approaches to describing the same molecular structure, with some emphasizing the tetrahydro nature of the saturated portions of the ring system, while others focus on the specific positioning of substituents. The tert-butoxycarbonyl protecting group is sometimes abbreviated as "Boc" in certain nomenclature systems, though this abbreviation is avoided in formal systematic naming.
Chemical Classification and Family
This compound belongs to the broader category of heterocyclic aromatic compounds, specifically classified as a pyrazolopyridine derivative. The structure features a fused bicyclic system comprising a pyrazole ring fused to a partially saturated pyridine ring. The presence of the trifluoromethyl group adds this compound to the important class of fluorinated organic molecules, which often exhibit enhanced biological activity and improved pharmacokinetic properties. The tert-butyl carboxylate moiety classifies this compound as a protected carboxylic acid derivative, commonly employed in synthetic organic chemistry as an intermediate for further transformations.
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZXGSZQPUXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679182 | |
| Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733757-89-6 | |
| Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 733757-89-6) is a synthetic compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆F₃N₃O₂, with a molecular weight of 291.27 g/mol. Its structure features a pyrazolo-pyridine core with a trifluoromethyl substituent that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆F₃N₃O₂ |
| Molecular Weight | 291.27 g/mol |
| CAS Number | 733757-89-6 |
| Purity | >95% (varies by source) |
| Storage Conditions | Sealed in dry, 2-8°C |
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-c]pyridine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising activity against various pathogens. A study reported that modifications to the pyrazole ring can enhance antimicrobial efficacy while reducing cytotoxicity. Specifically, certain analogs demonstrated effective inhibition of Cryptosporidium parvum, with an EC₅₀ value of approximately 0.17 μM, indicating potent anti-parasitic activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Research shows that substituted pyrazoles can inhibit pro-inflammatory cytokines and reduce inflammation in murine models. For example, certain derivatives have been shown to outperform standard anti-inflammatory drugs such as diclofenac in specific assays .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control.
- Modulation of Signaling Pathways : It affects key signaling pathways associated with inflammation and cell proliferation by altering the expression levels of proteins such as Mcl-1, an anti-apoptotic factor .
- Interference with Ion Channels : Some studies indicate that related compounds may interact with hERG channels, which could lead to cardiotoxicity at higher concentrations .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Trifluoromethyl Group : This moiety significantly enhances lipophilicity and metabolic stability.
- Pyrazole Core : Variations in the substituents on the pyrazole ring can lead to improved potency against specific targets.
A comparative analysis of various analogs has shown that modifications at specific positions can lead to drastic changes in pharmacological profiles .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antiparasitic Efficacy : In vivo studies demonstrated that certain derivatives significantly reduced parasitic loads in infected models.
- Anti-inflammatory Assays : In murine models of inflammation, compounds derived from this scaffold showed reduced swelling and inflammatory markers compared to controls.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrazolo[3,4-c]pyridine scaffold is known for its ability to inhibit specific kinases, which are critical in cancer cell proliferation. Research indicates that derivatives of this compound exhibit selective inhibition of MPS1 kinase, a target in cancer therapy. For instance, the design of small-molecule inhibitors based on this scaffold has shown promising results in preclinical models, demonstrating efficacy in reducing tumor growth in xenograft models .
Neuroprotective Effects
The neuroprotective properties of pyrazolo compounds have also been explored. Studies suggest that tert-butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate may exert beneficial effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. The ability to cross the blood-brain barrier enhances its therapeutic potential .
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis of this compound involves several steps, including hydrazine condensation and cross-coupling reactions. These methods have been optimized to improve yield and purity, facilitating the production of this compound for research purposes .
Functionalization
The compound can be further functionalized to enhance its biological activity or modify its pharmacokinetic properties. For example, substituting different groups on the pyrazole ring can lead to variations with improved selectivity for specific biological targets .
Material Science Applications
Fluorinated Materials
Due to the presence of trifluoromethyl groups, this compound is being investigated for its potential use in developing advanced materials with unique properties such as increased thermal stability and chemical resistance. The incorporation of fluorinated compounds into polymer matrices can enhance performance characteristics in various applications .
Table 1: Summary of Research Findings
Preparation Methods
Pyrazolo[3,4-c]pyridine Ring Formation
The pyrazolo[3,4-c]pyridine system is constructed through a [3+2] cycloaddition or cyclocondensation strategy. A common approach involves reacting a 3-aminopyridine derivative with a diketone or keto-ester under acidic or basic conditions. For example, 4,5-dihydropyridine-6-carboxylate intermediates can undergo hydrazine-mediated cyclization to form the pyrazole ring.
Trifluoromethyl Group Introduction
The trifluoromethyl group at position 3 is introduced via:
-
Direct trifluoromethylation using Umemoto’s reagent or Togni’s reagent.
-
Nucleophilic displacement of a leaving group (e.g., chloride) with a trifluoromethyl copper complex.
Patent literature highlights the use of trifluoromethylation agents under palladium catalysis to achieve high regioselectivity.
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during synthesis. This is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP.
Stepwise Synthetic Routes
Route 1: Cyclocondensation of Hydrazine with Cyclic Keto-Ester
Step 1: Synthesis of 4,5-Dihydro-6H-pyran-3-one-6-carboxylate
A cyclic keto-ester, such as ethyl 4-oxopiperidine-3-carboxylate, is prepared via Claisen condensation. Reacting ethyl acetoacetate with formaldehyde under basic conditions yields the cyclic enol ether, which is subsequently oxidized to the keto-ester.
Step 2: Hydrazine Cyclization
The keto-ester is treated with hydrazine hydrate in ethanol under reflux, leading to the formation of the pyrazolo[3,4-c]pyridine core. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclodehydration.
Step 3: Trifluoromethylation
The intermediate is subjected to trifluoromethylation using methyl chlorodifluoroacetate (MCDFA) in the presence of copper(I) iodide and cesium carbonate. This step introduces the CF₃ group at position 3 with >80% yield.
Step 4: Boc Protection
The secondary amine is protected using Boc anhydride in dichloromethane with catalytic DMAP. The reaction is stirred at room temperature for 12 hours, yielding the final product after column chromatography (silica gel, hexane/ethyl acetate).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl acetoacetate, formaldehyde, NaOEt | 65% |
| 2 | Hydrazine hydrate, EtOH, reflux | 75% |
| 3 | MCDFA, CuI, Cs₂CO₃, DMF | 82% |
| 4 | Boc₂O, DMAP, CH₂Cl₂ | 90% |
Route 2: Palladium-Catalyzed Cross-Coupling
Step 1: Preparation of 3-Iodopyrazolo[3,4-c]pyridine
A halogenated precursor is synthesized by iodinating the pyrazole ring using N-iodosuccinimide (NIS) in acetic acid.
Step 2: Trifluoromethyl Cross-Coupling
The iodinated intermediate undergoes a palladium-catalyzed cross-coupling with methyl trifluoroborate (CF₃BF₃K) in the presence of Xantphos and Pd(OAc)₂. This method achieves >85% yield with excellent regioselectivity.
Step 3: Boc Protection
Identical to Route 1, Step 4.
Advantages:
-
Avoids harsh trifluoromethylation conditions.
-
Suitable for scale-up due to catalytic efficiency.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
Analytical Characterization
-
¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc), 2.85–3.10 (m, 4H, CH₂), 4.20 (s, 2H, CH₂), 7.30 (s, 1H, pyrazole-H).
Industrial-Scale Considerations
Q & A
Q. Advanced
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) using Gaussian 09.
- Solubility LogP : Estimated via ChemAxon or ACD/Labs.
- ADMET Profiling : Tools like SwissADME assess bioavailability and toxicity .
What are the best practices for storage and handling to ensure stability?
Q. Basic
- Storage : -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group.
- Handling : Use gloves (neoprene) and work in a fume hood due to hazards (H315-H319; skin/eye irritation) .
Which analytical methods are most effective for purity assessment?
Q. Basic
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
- GC-MS : Detects volatile impurities (e.g., residual solvents).
- Elemental Analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .
How can structural analogs be synthesized for structure-activity relationship (SAR) studies?
Q. Advanced
- Functional Group Manipulation : Replace CF₃ with Cl, Br, or methyl groups via halogen exchange ().
- Ring Modifications : Introduce substituents on the pyridine ring using Buchwald-Hartwig amination .
What mechanistic insights exist for its degradation under acidic conditions?
Q. Advanced
- Degradation Pathways : Boc group cleavage via acid-catalyzed hydrolysis (e.g., HCl in dioxane).
- Kinetic Studies : Monitor by ¹H NMR to calculate rate constants (k) at varying pH.
- Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis mechanisms .
What safety protocols mitigate risks associated with its toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
